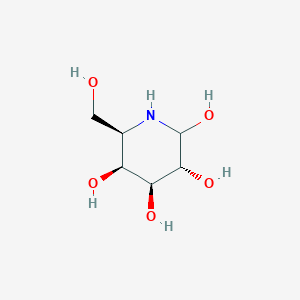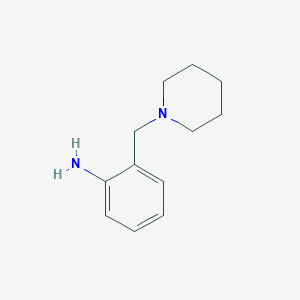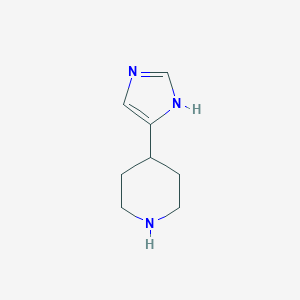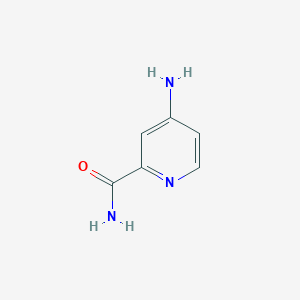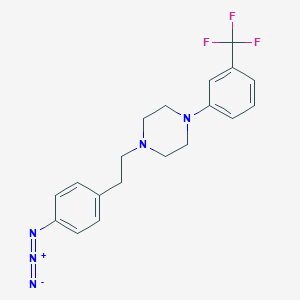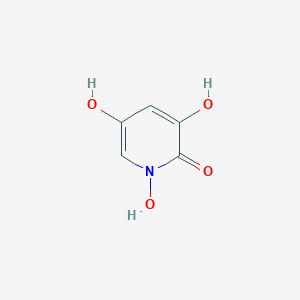
2,3,5-Pyridinetriol, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Pyridinetriol, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three hydroxyl groups and an N-oxide functional group on the pyridine ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Pyridinetriol, 1-oxide typically involves the oxidation of 2,3,5-trihydroxypyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Pyridinetriol, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,3,5-Pyridinetriol, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,5-Pyridinetriol, 1-oxide involves its ability to interact with various molecular targets and pathways. The N-oxide functional group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it a valuable catalyst in various organic reactions. Additionally, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrahydropyridine 1-oxide
- Pyridine N-oxide
- 2-Pyridinethiol 1-oxide
Comparison: 2,3,5-Pyridinetriol, 1-oxide is unique due to the presence of three hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like pyridine N-oxide and 2-pyridinethiol 1-oxide have different functional groups that influence their chemical behavior and applications. The presence of multiple hydroxyl groups in this compound allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
110038-54-5 |
|---|---|
Molekularformel |
C5H5NO4 |
Molekulargewicht |
143.1 g/mol |
IUPAC-Name |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
InChI-Schlüssel |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Kanonische SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Synonyme |
2,3,5-Pyridinetriol,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


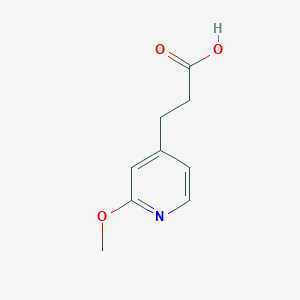
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
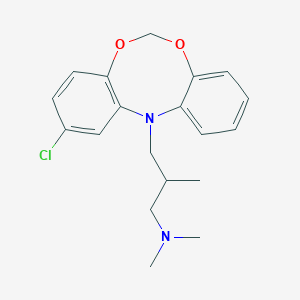


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
